![molecular formula C21H26N4O4 B5194600 N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-N'-(1-phenylethyl)oxamide](/img/structure/B5194600.png)
N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-N'-(1-phenylethyl)oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-N’-(1-phenylethyl)oxamide is a complex organic compound that features a furan ring, a piperazine ring, and an oxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-N’-(1-phenylethyl)oxamide typically involves multiple steps:
Formation of the furan-2-carbonyl chloride: This can be achieved by reacting furan-2-carboxylic acid with thionyl chloride.
Reaction with piperazine: The furan-2-carbonyl chloride is then reacted with piperazine to form the furan-2-carbonyl piperazine intermediate.
Formation of the oxamide: The intermediate is then reacted with N-(1-phenylethyl)oxalyl chloride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-N’-(1-phenylethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxamide group can be reduced to form the corresponding amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-N’-(1-phenylethyl)oxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.
Biology: It can be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-N’-(1-phenylethyl)oxamide involves its interaction with specific molecular targets:
Molecular Targets: It may bind to receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways involved in neurotransmission or metabolic processes.
類似化合物との比較
Similar Compounds
- N-[2-[4-(benzyl)piperazin-1-yl]ethyl]-N’-(1-phenylethyl)oxamide
- N-[2-[4-(pyridin-2-carbonyl)piperazin-1-yl]ethyl]-N’-(1-phenylethyl)oxamide
Uniqueness
N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-N’-(1-phenylethyl)oxamide is unique due to the presence of the furan ring, which can impart different electronic and steric properties compared to similar compounds with benzyl or pyridinyl groups. This can affect its binding affinity and specificity for molecular targets.
特性
IUPAC Name |
N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-16(17-6-3-2-4-7-17)23-20(27)19(26)22-9-10-24-11-13-25(14-12-24)21(28)18-8-5-15-29-18/h2-8,15-16H,9-14H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSVOUMNSMTMAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5E)-3-(2-methoxyethyl)-5-[[3-(2-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5194517.png)
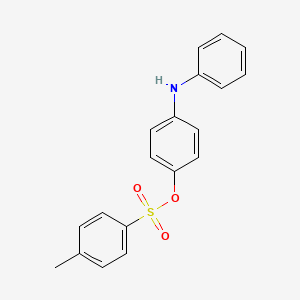
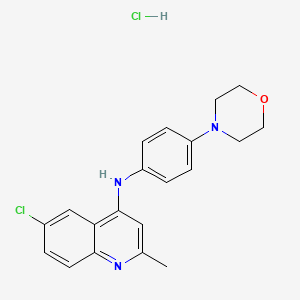
![(2R,6R)-6-methyl-1-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-prop-2-enyl-3,6-dihydro-2H-pyridine](/img/structure/B5194537.png)
![2-(4-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5194553.png)
![(2S)-1-acetyl-N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]pyrrolidine-2-carboxamide](/img/structure/B5194564.png)
![5-(2-thienyl)-3-(4-thiomorpholinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5194574.png)
![2-[3-[[Methyl-[[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methyl]amino]methyl]phenoxy]ethanol](/img/structure/B5194579.png)
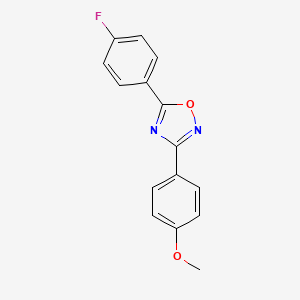
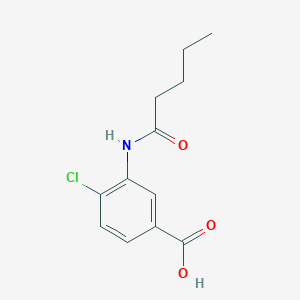
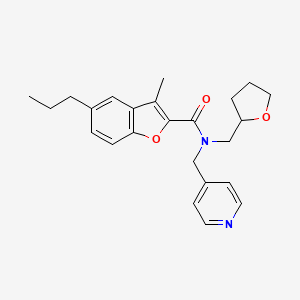
![1-METHANESULFONYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5194604.png)

![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5194618.png)
